Acridine homodimer
Description
Contextualization of Acridine (B1665455) Derivatives in Nucleic Acid Chemistry
Acridine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds. Their planar structure is central to their primary mode of interaction with duplex DNA: intercalation. capes.gov.brnih.gov This process involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. capes.gov.br This interaction distorts the DNA structure, which can interfere with critical cellular processes such as DNA replication and transcription, thereby inhibiting protein synthesis. nih.gov This ability to disrupt DNA function has made acridine derivatives a subject of intense study and a structural backbone for various anticancer and antimicrobial agents. capes.gov.brnih.gov The biological activity of these compounds is often linked to their ability to bind DNA, with many derivatives being developed to target specific DNA sequences or structures. medchemexpress.comnih.gov
Significance of Dimeric Structures in Molecular Recognition
The creation of dimeric structures, where two recognition units are tethered together, is a powerful strategy in molecular design to enhance binding affinity and specificity for a target molecule like DNA. pnas.orgnih.gov Many transcriptional regulators in biological systems function as dimers, which allows them to bind to longer and more specific DNA sequences, reducing the likelihood of random binding elsewhere in the genome. nih.gov This concept has been adopted by chemists to create synthetic molecules with superior recognition properties.
Historical Perspectives on Acridine Homodimer Research
The systematic investigation of acridine homodimers was propelled by a seminal 1975 study from the laboratory of Jean-Bernard Le Pecq. This research introduced the concept of "DNA polyintercalating drugs," with diacridine derivatives synthesized as the first step toward this goal. The study demonstrated that linking two acridine molecules resulted in a compound with a remarkably high affinity for DNA, with binding constants reported to be greater than 10⁸ to 10⁹ M⁻¹. This represented a several-orders-of-magnitude increase in affinity compared to the corresponding monomeric acridines.
This pioneering work established that for bis-intercalation to occur, the linker chain connecting the two acridine rings must be of a sufficient length. Furthermore, the research revealed that the fluorescence properties of these new dimers were highly sensitive to the DNA sequence they bound to. One of the synthesized dimers exhibited a fluorescence intensity that was proportional to the fourth power of the DNA's adenine-thymine (A-T) content, highlighting its potential as a fluorescent probe for DNA sequences. Subsequent research built upon this foundation, exploring how the nature of the intercalating ring and the rigidity of the linker chain influence DNA binding kinetics and specificity. pnas.org These early studies on acridine homodimers provided a clear and compelling demonstration that covalently linking known DNA-binding motifs is a highly effective strategy for creating new molecules with exceptionally strong and potentially selective DNA-binding capabilities.
Detailed Research Findings
Subsequent research has further elucidated the properties of acridine homodimers, providing quantitative data on their binding kinetics and fluorescence.
A key finding is that the dramatic increase in DNA binding affinity for dimers is primarily due to a much slower rate of dissociation. The table below presents kinetic data for a representative 9-aminoacridine (B1665356) monomer and a corresponding dimer linked by a flexible chain, illustrating the effect on association and dissociation rates.
Table 1: Comparative DNA Binding Kinetics of Acridine Monomer vs. Dimer Data derived from studies with poly[d(A-T)] at pH 7.4.
| Compound | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Binding Affinity (K_a) (M⁻¹) |
|---|---|---|---|
| 9-Aminoacridine Monomer | ~2-4 x 10⁷ | ~10 | ~2-4 x 10⁶ |
| Acridine Dimer | ~2-4 x 10⁷ | ~0.1 | ~2-4 x 10⁸ |
This table is generated based on data reported in scientific literature. pnas.org
As shown in the table, the rate of association (k_on) for both the monomer and the dimer are very similar. However, the rate of dissociation (k_off) for the dimer is about 100 times slower than that of the monomer. This directly translates into a 100-fold increase in the equilibrium binding affinity (K_a), confirming that the stability of the dimer-DNA complex is the source of its high affinity.
Acridine homodimers are also valuable as fluorescent probes. nih.gov Their fluorescence is often quenched in aqueous solution but becomes significantly enhanced upon binding to DNA. nih.gov This property, combined with their high affinity, makes them useful for applications like chromosome banding. nih.gov The fluorescence characteristics are particularly sensitive to the base composition of the DNA.
Table 2: Fluorescence Properties of this compound
| Property | Observation | Significance |
|---|---|---|
| DNA Binding | Emits a blue-green fluorescence upon binding to DNA. nih.gov | Acts as a turn-on fluorescent probe. |
| Sequence Specificity | Shows extremely high affinity and fluorescence enhancement with AT-rich regions of nucleic acids. nih.gov | Can be used to selectively stain or detect AT-rich domains in DNA. |
| Application | Used for chromosome banding. nih.gov | The differential fluorescence on AT-rich vs. GC-rich regions allows for visualization of chromosome structure. |
This table summarizes properties reported in scientific literature. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKIHZILXGGHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206206 | |
| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57576-49-5 | |
| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC219743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acridine Homodimer Derivatives
General Approaches to Acridine (B1665455) Core Functionalization
The construction of acridine homodimers fundamentally relies on the ability to functionalize the acridine core at specific positions to allow for the introduction of linker moieties. A variety of classical and modern synthetic methods are employed to achieve this.
Traditional methods for constructing the acridine skeleton, which can then be further modified, include the Bernthsen acridine synthesis, where diphenylamine is condensed with a carboxylic acid in the presence of zinc chloride pharmaguideline.com. Another classical approach is the Friedländer synthesis, which can yield substituted acridines from the reaction of an appropriate aminoaryl ketone with a compound containing a reactive methylene group pharmaguideline.com.
Once the acridine core is formed, its functionalization can be achieved through electrophilic and nucleophilic substitution reactions. Electrophilic substitution on the acridine ring, such as nitration or halogenation, typically occurs at the 2- and 7-positions of the benzenoid rings, which are the most electron-rich pharmaguideline.com. These reactions are often performed on acridone (9-oxoacridine) derivatives, where the carbonyl group directs the substitution. Subsequent reduction of the acridone can then yield the desired acridine.
Conversely, nucleophilic substitution is highly regioselective and predominantly occurs at the 9-position (the meso-position) of the central ring, which is electron-deficient due to the influence of the nitrogen atom pharmaguideline.comthieme-connect.com. This reactivity is often exploited by first introducing a good leaving group, such as a chlorine atom, at the 9-position. The reaction of N-phenylanthranilic acid with phosphorus oxychloride, for instance, yields 9-chloroacridine, a versatile intermediate for the introduction of various nucleophiles, including amines and thiols, which can serve as linking points for dimerization pharmaguideline.com. The reactivity of the 9-position can be further enhanced by N-alkylation or N-oxidation of the acridine nitrogen .
Modern synthetic approaches have also been developed to provide more efficient and modular routes to functionalized acridines. These can include transition-metal-catalyzed cross-coupling reactions to introduce substituents at various positions on the acridine ring, offering greater control over the final structure.
Solid-Phase Synthesis of Acridine Oligomers
Solid-phase synthesis has emerged as a powerful technique for the preparation of oligomeric structures, including acridine dimers and trimers. This methodology offers significant advantages in terms of ease of purification and the potential for combinatorial library synthesis.
Linker Chemistries (e.g., 2-aminoethylglycine, 4-aminoproline backbones)
The choice of the linker or backbone is critical in solid-phase synthesis as it dictates the spacing and relative orientation of the acridine units. Two notable examples of backbones used for the assembly of acridine oligomers are 2-aminoethylglycine (Aeg) and 4-aminoproline (Ap).
The 2-aminoethylglycine backbone has been successfully employed to create polyamide skeletons on a solid support, onto which acridine units can be incorporated. This approach allows for the systematic elongation of the oligomer, enabling the synthesis of both dimers and trimers.
Similarly, oligomers of acridine have been constructed using a 4-aminoproline backbone. This linker chemistry also provides a scaffold for the sequential addition of acridine moieties, and the resulting oligomers have demonstrated a notable affinity for G-quadruplex DNA structures. The nature of the backbone, whether it is based on 2-aminoethylglycine or 4-aminoproline, can influence the DNA-binding properties of the final acridine oligomer.
Regioselective Synthesis of Dimeric Constructs
The regioselective synthesis of dimeric acridines, particularly unsymmetrical dimers where the two acridine units are linked at different positions, presents a significant synthetic challenge. Achieving regioselectivity often requires a multi-step approach involving orthogonal protection and activation strategies.
For instance, to construct an unsymmetrical dimer, one might start with two differentially functionalized acridine monomers. One monomer could possess a nucleophilic group at a specific position, while the other is equipped with an electrophilic group at a different position. The careful choice of protecting groups is essential to ensure that the desired coupling reaction occurs only at the intended sites.
While the direct regioselective coupling of two different acridine units is complex, stepwise strategies on a solid support can offer a degree of control. By anchoring one acridine monomer to the solid phase via a specific functional group, subsequent coupling with a second, solution-phase acridine monomer can be directed to a specific site. However, achieving high regioselectivity in the synthesis of non-symmetrical acridine homodimers remains an area of active research.
Preparation of Specific Acridine Homodimer Variants
The synthetic strategies discussed above can be applied to create a wide variety of this compound variants, including both symmetric and heterodimeric structures.
Synthesis of Symmetric Acridine Homodimers
Symmetric acridine homodimers are characterized by two identical acridine units linked by a spacer. The synthesis of these molecules typically involves the reaction of two equivalents of a functionalized acridine monomer with a bifunctional linker.
A common approach involves the use of 9-chloroacridine as the starting material. Reaction with a diamine linker, for example, results in the displacement of the chlorine atoms and the formation of a bis(9-acridinyl) derivative. The length and flexibility of the diamine linker can be varied to modulate the distance and conformational freedom between the two acridine rings.
Another strategy employs acridine-9-carboxylic acid. Activation of the carboxylic acid group, followed by reaction with a diamine, yields a bis-amide linked this compound. The nature of the linker can range from simple alkyl chains to more complex polyamine or oligo(ethylene glycol) units, which can impart different solubility and binding properties to the final molecule.
| Starting Material | Linker Type | Resulting Homodimer Structure |
| 9-Chloroacridine | Diamine | Bis(9-acridinyl)alkane |
| Acridine-9-carboxylic acid | Diamine | Bis(acridine-9-carboxamido)alkane |
| 3,6-Dihydroxyacridine | Dihaloalkane | Bis(acridinoxy)alkane |
Synthesis of Acridine Heterodimers (e.g., Acridine-Ethidium Conjugates)
Acridine heterodimers are conjugates in which an acridine moiety is linked to a different heterocyclic system. A well-documented example is the synthesis of acridine-ethidium heterodimers. These molecules are of interest due to their potential to combine the DNA-binding properties of both parent intercalators.
The synthesis of an acridine-ethidium heterodimer has been achieved through a convergent approach. This involves the preparation of functionalized acridine and ethidium (B1194527) precursors that can be coupled in a final step. For example, an acridine derivative bearing a terminal amino group on a linker attached to the 9-position can be reacted with an activated carboxylic acid derivative of ethidium. The resulting amide bond forms the covalent linkage between the two different chromophores. The length and composition of the linker are critical for allowing both moieties to interact effectively with their target, such as a DNA molecule.
Advanced Structural Characterization of Acridine Homodimers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure and dynamics of acridine (B1665455) homodimers. It provides detailed information on atomic connectivity and spatial proximities, which are crucial for defining the molecule's conformation.
One-Dimensional ¹H NMR for Structural Assignment
One-dimensional proton (¹H) NMR spectroscopy is the initial step in the structural elucidation of acridine homodimers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule. In acridine systems, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. chemicalbook.com The proton at the 9-position is often the most deshielded due to the influence of the adjacent nitrogen atom and ring currents, appearing at the lowest field. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for Acridine Protons This table presents typical chemical shift ranges for protons on a standard acridine ring. Actual values for a specific homodimer will vary based on its unique structure and the solvent used.
| Proton Position | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| H-9 | 8.5 - 8.8 | Most downfield proton, highly sensitive to substitution. chemicalbook.com |
| H-4, H-5 | 8.2 - 8.3 | Peri protons, adjacent to the central ring. chemicalbook.com |
| H-1, H-8 | 7.8 - 8.0 | Protons on the outer rings. chemicalbook.com |
| H-2, H-7 | 7.7 - 7.8 | Protons on the outer rings. chemicalbook.com |
| H-3, H-6 | 7.4 - 7.6 | Protons on the outer rings. chemicalbook.com |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC)
While ¹H NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for determining the three-dimensional structure of acridine homodimers.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal coupling). youtube.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within each acridine subunit and along the linker chain. This is instrumental in assigning protons within the individual spin systems of the aromatic rings. nih.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For acridine homodimers, NOESY experiments can reveal key through-space interactions between protons on the two different acridine moieties, providing direct evidence for specific folded or stacked conformations. nih.gov It also helps define the orientation of the linker chain relative to the aromatic systems. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates protons with their directly attached heteronuclei, most commonly ¹³C. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is bonded to. This allows for the definitive assignment of carbon resonances in the ¹³C NMR spectrum, complementing the information from ¹H NMR and providing a more complete structural picture.
Mass Spectrometry for Molecular Identification (e.g., HRMS, MALDI-TOF)
Mass spectrometry (MS) is a critical technique for confirming the molecular identity and integrity of acridine homodimers. It provides a precise measurement of the mass-to-charge ratio (m/z), which directly corresponds to the molecular weight of the compound.
HRMS (High-Resolution Mass Spectrometry): HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the elemental composition of the acridine homodimer. longdom.org By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed, ruling out other potential structures with the same nominal mass. This is a definitive method for verifying the successful synthesis of the target homodimer. nih.gov
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF is a soft ionization technique particularly well-suited for analyzing large and non-volatile molecules like acridine homodimers. youtube.com The sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule with minimal fragmentation. longdom.orgyoutube.com The TOF analyzer separates ions based on their flight time to the detector, which is dependent on their m/z ratio. nih.gov This technique is excellent for quickly confirming the molecular weight of the homodimer and assessing the purity of the sample. longdom.org In some cases, fragmentation patterns can be analyzed to provide additional structural information. longdom.org Furthermore, specialized cross-linking MS approaches can be used to differentiate between intramolecular and intermolecular links in homodimeric complexes, providing valuable data on their interfaces. nih.gov
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Characterization
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in an this compound. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.
The FT-IR spectrum of an this compound is characterized by several key absorption bands. nih.gov The presence of the acridine core is confirmed by aromatic C-H stretching vibrations, which typically appear in the range of 3000–3100 cm⁻¹, and aromatic C=C ring stretching vibrations, which are observed between 1475 and 1625 cm⁻¹. nih.govresearchgate.net Specific bands corresponding to the linker unit will also be present, allowing for confirmation of its incorporation. For example, if the linker contains an amide bond, a characteristic C=O stretching vibration would be expected around 1650 cm⁻¹. nih.gov By comparing the spectrum of the homodimer to that of the acridine monomer, the successful formation of the dimer and the integrity of its functional groups can be verified. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Acridine Systems
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3089–3010 | Acridine Ring C-H nih.gov |
| Aromatic C=C Stretch | 1603–1506 | Acridine Ring C=C nih.govresearchgate.net |
| C-H Out-of-plane Bend | ~732 | Acridine Ring C-H researchgate.net |
X-ray Crystallography and Single-Crystal Analysis of Acridine Systems
X-ray crystallography provides the most definitive and detailed three-dimensional structural information for molecules that can be grown as single crystals. wikipedia.org This non-destructive technique determines the precise arrangement of atoms within the crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. carleton.edu
For an this compound, a single-crystal X-ray analysis can yield a wealth of information, including:
Molecular Conformation: It reveals the exact solid-state conformation of the homodimer, including the planarity of the acridine rings, the geometry of the linker, and the spatial relationship between the two acridine units (e.g., stacked, intercalated, or extended). acs.org
Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles within the molecule, confirming the expected geometry and revealing any strain or unusual bonding. carleton.edursc.org
Supramolecular Assembly: The analysis details how the homodimer molecules pack together in the crystal lattice. researchgate.net This includes identifying and quantifying intermolecular interactions such as π-π stacking, hydrogen bonds, and van der Waals forces, which are crucial for understanding the material's bulk properties. researchgate.netrsc.org
While obtaining suitable single crystals can be challenging, the resulting structural data is unparalleled in its detail and provides a solid-state benchmark for comparison with conformational studies performed in solution by NMR. nih.govspbu.ru
Molecular Interactions of Acridine Homodimer with Nucleic Acids
DNA Binding Mechanisms
The primary mechanisms through which acridine (B1665455) homodimers interact with DNA involve the insertion of their planar aromatic systems between base pairs (intercalation) and, in some cases, association with the grooves of the DNA helix. The presence of two linked acridine moieties allows for sophisticated binding configurations, most notably bis-intercalation.
The fundamental interaction of an acridine ring with DNA is intercalation, where the planar heterocyclic system inserts into the space between adjacent base pairs of the double helix. nih.gov This mode of binding is driven by van der Waals forces and stabilized by the stacking of the aromatic acridine ring with the DNA bases. nih.govnih.gov In acridine homodimers, each of the two acridine moieties can potentially intercalate. Computational studies on the parent acridine molecule show that it possesses well-defined π orbitals (HOMO and LUMO) on its aromatic rings, which are crucial for the charge transfer and interactions that underpin its binding activity. nih.gov
The stereochemistry of intercalation is precise. For a bifunctional platinum-acridine conjugate, PT-BIS(ACRAMTU), NMR studies have shown that the acridine chromophores align their long axes to be collinear with the long dimensions of the base pair pockets they occupy. nih.gov This orientation maximizes the stabilizing stacking interactions. The presence of substituents on the acridine ring can influence binding affinity and selectivity. For instance, 9-aminoacridine-4-carboxamides have been identified as a potent class of intercalators. nih.gov
At very low dye-to-DNA ratios, monomeric acridine orange tends to bind predominantly through intercalation. rsc.org However, at higher concentrations or low DNA-to-dye ratios, dimeric forms of acridine orange may bind externally to the DNA surface through electrostatic interactions. rsc.org
While intercalation is the dominant binding mode for the acridine rings themselves, the linker connecting the two chromophores often plays a crucial role by occupying one of the DNA grooves. In the case of the platinum-acridine dimer, PT-BIS(ACRAMTU), 2-D NMR studies have unequivocally demonstrated that while the acridine rings intercalate, the platinum-containing linker resides in the minor groove. nih.gov
A defining feature of acridine homodimers is their ability to bis-intercalate, where both acridine rings simultaneously intercalate at two separate sites on the DNA duplex. This mode of binding results in a very high affinity for DNA. nih.gov The feasibility of bis-intercalation is critically dependent on the length of the linker chain connecting the two acridine units. nih.govnih.gov According to the "excluded site model," for bis-intercalation to occur, the linker must be long enough to span the DNA base pairs that are "excluded" by the first intercalated ring, typically a length equivalent to two base pairs (approximately 10.1 Å). nih.gov
Studies on various diacridine derivatives have confirmed that when the linker is sufficiently long, bis-intercalation is the observed binding mode, leading to DNA binding affinities greater than 10⁸–10⁹ M⁻¹. nih.gov This high affinity is also demonstrated by bifunctional conjugates like PT-BIS(ACRAMTU), which has a binding constant in the order of 10⁷ M⁻¹ and unwinds plasmid DNA by 44(±2)° per molecule, a characteristic feature of bis-intercalation. nih.gov X-ray crystallography has provided structural evidence for bis-acridine derivatives cross-linking DNA duplexes, where each acridine ring intercalates into a different DNA molecule, highlighting the versatility of their binding configurations. oup.comresearchgate.net
| Acridine Dimer Derivative | Key Binding Characteristic | Supporting Evidence | Reference(s) |
| Diacridines (general) | Bis-intercalation dependent on linker length (>10.1 Å) | High binding affinity (K > 10⁸ M⁻¹) | nih.gov, nih.gov |
| PT-BIS(ACRAMTU) | Bis-intercalation with linker in minor groove | Plasmid unwinding (44°), NMR spectroscopy | nih.gov |
| Hemin(9AA)₂ | Bis-dentate binding with high affinity | Scatchard plot analysis | nih.gov |
| bis(acridine-4-carboxamide) | Non-covalent duplex cross-linking | X-ray crystallography | researchgate.net |
Specificity for DNA Secondary Structures
Acridine homodimers have demonstrated marked specificity in their interactions, not only for particular base sequences within standard duplex DNA but also for non-canonical DNA structures like G-quadruplexes.
A significant body of research indicates that many acridine homodimers exhibit a strong preference for AT-rich sequences in duplex DNA. The water-soluble acridine homodimer, bis-(6-chloro-2-methoxy-9-acridinyl)spermine, is noted for its extremely high affinity for AT-rich regions. thermofisher.commedchemexpress.com The fluorescence intensity of some diacridines when bound to DNA has been shown to vary with the fourth power of its A+T content, making them useful as fluorescent probes for DNA sequence. nih.gov
Further evidence comes from studies of bifunctional platinum-acridine agents, which show a distinct preference for poly(dA-dT)₂ over other sequences. nih.gov High-resolution NMR studies pinpointed the bis-intercalation of this agent into the 5'-TA/TA base pair steps. nih.gov In contrast, some acridine-4-carboxamide derivatives have been suggested to have a higher affinity for GC-rich sequences, indicating that the nature of the acridine substituent and linker can modulate sequence preference. nih.gov Computational studies on porphyrin-acridine hybrids also suggest a bifurcation in preference, where minor groove binding favors AT-rich regions and intercalation favors CG-rich regions. atlantis-press.com
| Compound/Class | Sequence Preference | Methodology | Reference(s) |
| bis-(6-chloro-2-methoxy-9-acridinyl)spermine | High affinity for AT-rich regions | Fluorescence, Chromosome Banding | thermofisher.com, medchemexpress.com |
| Diacridine Dimer | A+T content dependent | Fluorescence Spectroscopy | nih.gov |
| PT-BIS(ACRAMTU) | poly(dA-dT)₂; 5'-TA/TA steps | Thermal Melting, NMR | nih.gov |
| Acridine-4-carboxamides | GC-rich sequences | Interaction Studies | nih.gov |
| Porphyrin-Acridine Hybrids | AT-rich (groove), CG-rich (intercalation) | Molecular Docking | atlantis-press.com |
In addition to duplex DNA, acridine homodimers are effective binders and stabilizers of G-quadruplex structures. These four-stranded structures, formed in guanine-rich sequences such as those found in human telomeres, are significant targets in medicinal chemistry. nih.govacs.org
An acridine derivative known as "BisA" was shown to increase the melting temperature (Tₘ) of G-quadruplex DNA, indicating significant stabilization. nih.gov Synthetic oligomers containing two or three acridine units also showed a clear affinity for DNA sequences that form G-quadruplexes, with binding constants (Log K) in the range of 4–6. nih.govresearchgate.net The stabilization mechanism is believed to involve π-π stacking between the planar acridine ring and the G-tetrads that form the core of the quadruplex structure. nih.gov The introduction of protonable side chains on the acridine can further enhance binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone. nih.gov Even drugs traditionally known as minor groove binders for duplex DNA have been found to bind and significantly stabilize G-quadruplexes, highlighting the promiscuity and complexity of ligand-DNA interactions. mdpi.com
G-quadruplex DNA Binding and Stabilization
Interactions with Telomeric G-quadruplex Sequences
Guanine-rich sequences at the ends of human telomeres can fold into four-stranded structures known as G-quadruplexes. The stabilization of these structures by small molecules is a promising strategy for inhibiting the enzyme telomerase, which is active in the majority of cancer cells. tandfonline.comnih.gov Acridine dimers have been shown to be effective G-quadruplex stabilizers.
One notable example, a bis-acridine compound referred to as BisA, has demonstrated the ability to significantly increase the melting temperature (Tm) of the telomeric G-quadruplex, indicating a strong stabilizing interaction. tandfonline.comnih.gov This stabilization is associated with in vitro inhibition of telomerase. nih.gov The compact, folded nature of the intramolecular G-quadruplex, which features three distinct loops, is thought to be a key recognition motif for these dimeric dyes. tandfonline.com The planar acridine rings can stack upon the G-tetrads, the square planar arrays of four guanine (B1146940) bases that constitute the core of the quadruplex structure. nih.govacs.org
Interactions with Oncogene Promoter G-quadruplexes (e.g., c-myc, bcl-2)
G-quadruplex forming sequences are also found in the promoter regions of several key oncogenes, including c-myc and bcl-2. nih.govnih.gov The formation of these structures can act as a silencer, downregulating the transcription of the oncogene. nih.gov Acridine homodimers have been investigated for their ability to selectively target these promoter quadruplexes.
Parallel Triplex DNA Recognition
In addition to quadruplex DNA, acridine homodimers have demonstrated an affinity for other non-B DNA structures, such as parallel triplexes. nih.gov A DNA triplex is formed when a third strand of oligonucleotides binds in the major groove of a DNA duplex. This interaction is sequence-specific and can modulate gene expression.
Competitive dialysis experiments have revealed that acridine oligomers possess a clear affinity for DNA sequences that form parallel triplexes. nih.gov This suggests that the structural characteristics of acridine dimers allow for effective binding within the grooves or through intercalation at the triplex-duplex junction. While the precise binding mode is complex, the ability to recognize these structures adds another dimension to the interaction profile of acridine homodimers with nucleic acids.
i-DNA (C-quadruplex) Interactions
The cytosine-rich strand complementary to the G-rich telomeric sequence can also form a four-stranded structure known as an i-motif or C-quadruplex. tandfonline.comresearchgate.net This structure is formed by the intercalation of two parallel-stranded duplexes held together by hemiprotonated C-C+ base pairs. researchgate.net The i-motif is a dynamic structure, the stability of which is highly dependent on pH. nih.gov
Like their G-quadruplex counterparts, i-motifs are recognized and stabilized by acridine dimers. The bis-acridine compound BisA was shown to increase the melting temperature of the C-quadruplex at a 1 µM concentration, indicating significant binding and stabilization. tandfonline.comnih.govresearchgate.net The intramolecular folding of the C-rich strand creates loops that may serve as recognition sites for these dyes, similar to the mechanism proposed for G-quadruplex interaction. tandfonline.com
Binding Kinetics and Thermodynamics
Understanding the kinetic and thermodynamic parameters of the interaction between acridine homodimers and nucleic acids is crucial for rational drug design. These parameters define the affinity, stability, and lifetime of the resulting complex.
Determination of Intrinsic Binding Constants (K)
The intrinsic binding constant (K) quantifies the affinity of a ligand for its target. For acridine homodimers, these constants are often determined using spectroscopic techniques such as fluorescence or UV-Vis absorption titrations. nih.govzenodo.org During a fluorescence titration, the emission spectrum of the acridine derivative is monitored upon the addition of increasing amounts of a specific DNA structure. nih.gov The changes in fluorescence are then analyzed to calculate the binding constant, often assuming a 1:1 stoichiometry for the interaction complex. nih.gov
Studies on acridine oligomers have yielded binding constants (expressed as log K) in the range of 4 to 6 for various G-quadruplex structures, indicating a moderate to weak interaction for the specific compounds tested. nih.gov It was noted that a dimer compound showed the highest binding constants among the oligomers in that particular study. nih.gov
Table 1: Logarithm of Binding Constants (log K) for Acridine Oligomers with G-Quadruplex DNA
| Compound | HT24 (Telomeric) | 24bcl (bcl-2) | cmyc (c-myc) |
| Dimer 1 | 5.3 | 5.3 | 5.7 |
| Dimer 2 | 4.8 | 4.9 | 5.0 |
| Trimer 3 | 4.7 | 4.6 | 4.8 |
| Trimer 4 | 5.1 | 5.2 | 5.2 |
| Data derived from fluorescence titration experiments, assuming a 1:1 ligand-DNA stoichiometry. Data sourced from nih.gov. |
Equilibrium and Rate Constants of Association and Dissociation
The kinetics of these interactions can be complex. For multivalent molecules like dimers, the binding process can be influenced by factors such as conformational changes in both the ligand and the DNA target upon binding. nih.govnih.gov The formation rate for complex structures like the i-motif dimer can be several orders of magnitude slower than that for a standard B-DNA duplex. nih.gov The dissociation rate, or the lifetime of the complex, is equally important. For instance, the lifetime of an i-motif dimer has been shown to be highly dependent on pH. nih.gov While specific association and dissociation rate constants for this compound-quadruplex interactions are not detailed in the provided context, the general principles of kinetic analysis are well-established. researchgate.net Thermodynamic analysis can further reveal the enthalpic and entropic contributions to the binding energy, providing a deeper understanding of the forces driving the interaction. bbk.ac.uk
Enthalpy and Entropy Contributions to Binding Affinity
The binding of a ligand to a macromolecule like DNA is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The precise balance of these thermodynamic parameters dictates the spontaneity and strength of the binding interaction.
For acridine derivatives, the binding to DNA is typically an exothermic process, characterized by a negative enthalpy change (ΔH < 0). This favorable enthalpy is primarily attributed to the formation of van der Waals interactions and London dispersion forces between the acridine chromophore and the DNA base pairs, as well as the formation of hydrogen bonds.
Table 1: Hypothetical Thermodynamic Parameters for this compound-DNA Interaction
| Parameter | Value | Interpretation |
| Binding Affinity (Ka) | High (e.g., 107 - 108 M-1) | Strong binding to DNA |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |
| Enthalpy Change (ΔH) | Negative | Favorable enthalpic contribution (e.g., stacking, H-bonds) |
| Entropy Change (ΔS) | Positive or slightly negative | Overall entropy change depends on the balance between conformational restriction and counterion/water release |
Note: This table is illustrative and based on general principles of intercalator binding, as specific experimental values for a generic "this compound" are not available.
Influence of Ionic Strength on Binding Equilibrium
The binding of charged ligands like acridine homodimers to the polyanionic DNA molecule is highly sensitive to the ionic strength of the surrounding solution. The positively charged acridine moieties are attracted to the negatively charged phosphate backbone of DNA. An increase in the salt concentration of the solution introduces a higher concentration of counterions (e.g., Na+) that can screen the electrostatic potential of the DNA.
This screening effect has a significant impact on the binding equilibrium. As the ionic strength increases, the electrostatic attraction between the this compound and DNA is weakened, leading to a decrease in the observed binding constant (Kobs). This relationship can be quantitatively described by the following equation, derived from polyelectrolyte theory:
log(Kobs) = log(K0) - Zψ log[M+]
Where:
Kobs is the observed binding constant.
K0 is the intrinsic binding constant, independent of electrostatic interactions.
Z is the effective charge of the bound ligand.
ψ is the fraction of counterions associated per phosphate group.
[M+] is the molar concentration of the monovalent cation.
From this relationship, a plot of log(Kobs) versus log[M+] is expected to be linear, with a negative slope equal to Zψ. This slope provides valuable information about the number of ionic interactions involved in the binding process. For bis-intercalators like acridine homodimers, which typically carry a +2 charge at physiological pH, a significant dependence on ionic strength is expected.
Experimental studies on various acridine derivatives have confirmed this trend. For example, increasing the concentration of NaCl has been shown to reduce the binding affinity of acridine compounds to calf thymus DNA. This underscores the critical role of electrostatic interactions in the initial association and stabilization of the this compound-DNA complex.
Table 2: Illustrative Effect of Ionic Strength on the Binding Constant of an this compound
| Salt Concentration (mM) | Observed Binding Constant (Kobs, M-1) |
| 10 | 5.0 x 107 |
| 50 | 1.2 x 107 |
| 100 | 4.5 x 106 |
| 200 | 1.0 x 106 |
Note: The data in this table are hypothetical and serve to illustrate the general trend of decreasing binding affinity with increasing ionic strength.
Spectroscopic and Biophysical Investigations of Acridine Homodimer Nucleic Acid Complexes
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for studying the interaction of acridine (B1665455) homodimers with nucleic acids, as the fluorescence properties of acridine derivatives are highly sensitive to their environment. Binding to DNA often results in significant changes in fluorescence intensity, emission wavelength, and lifetime.
Blue-Green Fluorescence Emission Characteristics Upon DNA Binding
Acridine homodimer is known to emit blue-green fluorescence when bound to DNA. wikipedia.org This fluorescence is particularly notable for its high affinity for AT-rich regions of nucleic acids. wikipedia.org The binding to DNA leads to a significant increase in fluorescence intensity compared to the free dye in solution. This enhancement is a key characteristic exploited in various applications, including chromosome banding. wikipedia.org
Fluorescence Quenching and Enhancement Mechanisms
The fluorescence of acridine homodimers upon binding to DNA can undergo both quenching and enhancement, depending on the specific context, including the dye concentration, DNA concentration, and ionic strength. Generally, the large increase in fluorescence observed upon binding to DNA is attributed to the reduced accessibility of the intercalated chromophores to solvent molecules and potential quenchers in the solution.
In some cases, at higher dye concentrations or specific DNA-to-dye ratios, self-aggregation of acridine dyes can occur, leading to quenched fluorescence. Upon binding to DNA, these aggregates can disaggregate, resulting in fluorescence enhancement. The interaction mode, whether monomeric intercalation or external binding of aggregates, significantly influences the observed fluorescence changes.
Conversely, fluorescence quenching can also be observed in competitive binding assays, where a highly affine this compound displaces a pre-bound fluorescent probe like ethidium (B1194527) bromide from DNA. The extent of quenching of the ethidium bromide fluorescence can be used to infer the binding affinity of the this compound.
Spectral Shifts and Their Correlation with Binding Modes
Binding of acridine homodimers to nucleic acids can induce spectral shifts in their fluorescence emission. These shifts are indicative of changes in the microenvironment of the acridine chromophores upon binding. Different binding modes, such as intercalation between base pairs or external binding to the phosphate (B84403) backbone, can lead to distinct spectral signatures.
For acridine orange, a related acridine derivative, the interaction with DNA can lead to a spectral shift depending on the DNA concentration, indicating different species in equilibrium, including monomers and aggregates bound to DNA. Monomeric intercalation typically results in green fluorescence, while external binding and stacking, particularly with single-stranded nucleic acids or at high dye concentrations, can lead to red-shifted emission (metachromatic fluorescence). While specific data on spectral shifts for acridine homodimers is less detailed in the provided snippets, it can be inferred that similar principles related to changes in the chromophore environment upon different binding interactions would apply.
Energy Transfer Dynamics in Heterodimeric Systems (e.g., Acridine-Ethidium)
While the focus is on acridine homodimers, studies on heterodimeric systems involving an acridine moiety and another fluorescent chromophore, such as ethidium, provide insights into energy transfer dynamics upon DNA binding. In acridine-ethidium heterodimers bound to DNA, energy transfer can occur from the acridine chromophore (donor) to the ethidium chromophore (acceptor). The efficiency of this energy transfer can be dependent on factors such as the distance and orientation between the chromophores, which are influenced by the linker length and the binding mode to DNA.
These heterodimers are designed to exploit energy transfer to achieve desired spectroscopic properties, such as large Stokes shifts and enhanced acceptor fluorescence upon DNA binding. The efficiency of energy transfer in such systems highlights the close proximity and specific arrangement of the chromophores when bound to the nucleic acid scaffold.
Quantitative Analysis of Fluorescence Titration Data
Fluorescence titration is a common method used to quantitatively analyze the binding of acridine homodimers to nucleic acids and determine binding constants. By monitoring the changes in fluorescence intensity as a function of increasing nucleic acid concentration (or vice versa), binding isotherms can be generated.
These isotherms can be analyzed using appropriate binding models, such as the McGhee & von Hippel treatment, to determine parameters like the binding affinity constant (K) and the number of binding sites. Studies on acridine derivatives and related dimers have shown large binding constants with DNA, indicating high affinity interactions. For example, an ethidium homodimer showed a significantly larger intrinsic binding constant compared to ethidium bromide monomer. Similarly, acridine oligomers have shown binding constants in the order of 104-106 M-1 with DNA.
Quantitative analysis of fluorescence data can also provide information on the stoichiometry of binding and the preference for certain DNA sequences.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization
NMR spectroscopy provides detailed structural and dynamic information at the atomic level, making it a valuable technique for characterizing the interaction of acridine homodimers with nucleic acids. Changes in the chemical shifts of the protons of both the this compound and the nucleic acid upon complex formation can reveal the binding mode and the specific regions involved in the interaction.
1H NMR spectroscopy has been used to investigate the self-association of this compound in solution and its hetero-association with other molecules like ethidium bromide. Analysis of concentration and temperature-dependent chemical shifts can provide equilibrium constants and thermodynamic parameters for these association processes.
Furthermore, NMR studies can help elucidate the binding mode of acridine derivatives to DNA, such as intercalation. Changes in the chemical shifts of DNA protons, particularly those of the base pairs, upon addition of the this compound can indicate intercalation. Upfield shifts of ligand protons and downfield shifts of certain DNA protons are often observed upon intercalation due to the ring currents of the aromatic systems. Two-dimensional NMR techniques, such as NOESY, can provide information about the spatial proximity between the ligand and DNA protons, allowing for the determination of the orientation and position of the this compound within the DNA helix.
NMR spectroscopy can also confirm the high affinity of acridine derivatives for different DNA structures, including duplex and quadruplex DNA.
Data Tables
While specific quantitative data for this compound across all these parameters was not consistently available in the provided snippets, the following table illustrates the types of data that are typically obtained and analyzed in these spectroscopic studies, using examples from the search results where available for acridine derivatives or related dimers.
| Technique | Measurement | Information Gained | Example Findings (from search results on related compounds) |
| Fluorescence Spectroscopy | Emission Spectra (intensity, wavelength) | Binding event detection, relative affinity, environmental sensitivity of the dye | Blue-green emission upon DNA binding wikipedia.org; Fluorescence enhancement upon DNA binding; Spectral shifts indicating binding modes |
| Fluorescence Spectroscopy | Quenching/Enhancement upon titraton with DNA | Binding affinity, stoichiometry, cooperative binding | Significant fluorescence increase upon DNA binding; Quenching of ethidium fluorescence by competing ligands |
| Fluorescence Spectroscopy | Fluorescence Lifetime | Different bound species, dynamics of interaction | Biexponential decay observed for some acridine derivatives bound to DNA |
| Fluorescence Spectroscopy | Energy Transfer Efficiency (in heterodimers) | Proximity and orientation of chromophores, linker flexibility | Energy transfer from acridine to ethidium in heterodimer-DNA complexes |
| Fluorescence Spectroscopy | Quantitative Titration Analysis | Binding constants (K), number of binding sites | Binding constants in the order of 104-106 M-1 for acridine oligomers; Large intrinsic binding constant for ethidium homodimer |
| NMR Spectroscopy | 1H Chemical Shifts | Environment of protons, indication of binding and intercalation | Upfield shifts of ligand protons and downfield shifts of DNA protons upon binding; Changes in chemical shifts upon self-association |
| NMR Spectroscopy | 2D NMR (NOESY) | Spatial proximity of atoms, determination of binding mode and orientation | Used to study binding mode and generate structural models of DNA-ligand complexes |
| NMR Spectroscopy | 31P Chemical Shifts | Conformation of the DNA phosphate backbone | 31P NMR monitors phosphate backbone changes upon drug binding |
Chemical Shift Perturbation Mapping of Binding Sites
Chemical Shift Perturbation (CSP) NMR is widely used to identify the specific nucleotides or regions of a nucleic acid that interact with a ligand. researchgate.net Upon binding of an this compound, the electronic environment of nearby nuclei in the nucleic acid is altered, leading to changes in their characteristic NMR chemical shifts. By monitoring these shifts in 1D or 2D NMR spectra (such as ¹H, ¹³C, ¹⁵N, and ³¹P NMR) as a function of ligand concentration, the binding interface can be mapped. researchgate.netnih.gov Large perturbations in the chemical shifts of specific nucleic acid protons (e.g., imino, aromatic, and anomeric protons) or phosphorus nuclei indicate direct contact or significant proximity to the bound ligand. nih.govresearchgate.net
Studies involving acridine homodimers and nucleic acids have utilized CSP to identify preferred binding sites. For instance, changes in the chemical shifts of imino protons, which are sensitive indicators of base pairing and stacking, can reveal intercalation events. researchgate.net Perturbations in the shifts of base aromatic protons and sugar protons provide further insights into the specific residues involved in the interaction, including potential groove binding. researchgate.net The magnitude and direction of these shifts can also offer clues about the nature of the interaction (e.g., π-π stacking in intercalation).
NOESY/ROESY Correlations for Intermolecular Proximity
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are invaluable for determining the spatial proximity between different nuclei. oup.comresearchgate.netmostwiedzy.pl In the context of ligand-nucleic acid complexes, these experiments reveal cross-peaks between protons of the this compound and protons of the nucleic acid that are close in space (typically < 5 Å). researchgate.netoup.com
Intermolecular NOESY or ROESY cross-peaks provide direct evidence for the binding mode. For intercalative binding, cross-peaks are typically observed between the aromatic protons of the acridine rings and the protons of the base pairs flanking the intercalation site, as well as the sugar protons of the adjacent nucleotides. nih.gov For groove binding, cross-peaks are expected between the ligand protons and the protons located within the major or minor groove of the nucleic acid. researchgate.net The pattern and intensity of these cross-peaks allow for the construction of detailed structural models of the complex. Studies on acridine dimers have successfully used NOESY to demonstrate intercalation and map the specific base pair steps involved in the binding. oup.comnih.gov
Conformational Studies of Ligand and Nucleic Acid in Bound State
NMR spectroscopy can also provide information about the conformational state of both the this compound and the nucleic acid upon complex formation. Changes in intramolecular NOESY/ROESY cross-peaks within the ligand can indicate alterations in its conformation, such as folding or changes in the linker orientation, upon binding to the nucleic acid. nih.gov Similarly, changes in the chemical shifts and coupling constants of nucleic acid protons, along with intramolecular NOESY cross-peaks (e.g., between base aromatic protons and sugar H1' protons, or between sugar protons), can reveal ligand-induced conformational changes in the nucleic acid helix, such as unwinding, bending, or transitions between different helical forms (e.g., B-DNA to A-DNA). oup.comresearchgate.netrsc.org
For acridine homodimers, the flexibility of the linker connecting the two acridine units is a key factor influencing their binding mode and the resulting complex conformation. nih.gov NMR studies can shed light on the preferred conformation of the linker in the bound state and how it facilitates bis-intercalation or other binding geometries. nih.gov Analysis of the nucleic acid signals in the complex provides insights into the extent of helical distortion or stabilization induced by the this compound. oup.comnih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformational properties of chiral molecules, including nucleic acids, and for detecting conformational changes induced by ligand binding. researchgate.netmdpi.com While acridine homodimers themselves may be achiral in isolation, their interaction with chiral nucleic acids can induce optical activity in the ligand, a phenomenon known as Induced Circular Dichroism (ICD). mdpi.comunivr.itirb.hr
Induced Circular Dichroism (ICD) in the Ligand Region
ICD signals arise when an achiral chromophore, such as the acridine moiety, binds in a specific, oriented manner to a chiral macromolecule like DNA or RNA. univr.itirb.hrmdpi.com The electronic transitions of the ligand couple with the chiral environment of the nucleic acid helix, resulting in differential absorption of left and right circularly polarized light at the wavelengths where the ligand absorbs. univr.itirb.hrmdpi.com
The presence of ICD in the absorption region of the this compound (typically in the UV-Vis range) is a strong indicator of binding. nih.govoup.com The shape, intensity, and sign of the ICD bands are sensitive to the binding mode and the specific orientation of the ligand chromophores relative to the nucleic acid helix. univr.itirb.hrmdpi.com Different binding modes, such as intercalation or groove binding, can result in distinct ICD signatures. univr.itirb.hr For acridine homodimers, the ICD spectrum can provide information about the relative orientation of the two acridine rings when bound to the nucleic acid. mdpi.com
Conformational Changes of Nucleic Acids Induced by this compound Binding
CD spectroscopy is also used to monitor changes in the intrinsic CD spectrum of the nucleic acid upon ligand binding. oup.comresearchgate.netmdpi.com The CD spectrum of a nucleic acid is characteristic of its secondary structure (e.g., B-DNA, A-DNA, Z-DNA, quadruplex). researchgate.netunivr.it Changes in the intensity or shape of the nucleic acid's CD bands (typically in the 200-320 nm region for DNA) can indicate ligand-induced conformational changes, such as changes in helicity, unwinding, or bending. oup.comresearchgate.netmdpi.com
Acridine homodimers, particularly those that bis-intercalate, are known to cause significant unwinding and elongation of the DNA helix, which can be reflected in changes in the DNA's CD spectrum. oup.comnih.gov Comparative analysis of the CD spectra of free nucleic acid and the complex at different ligand concentrations can provide insights into the extent and nature of these structural alterations. oup.comresearchgate.net
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the binding of ligands to nucleic acids. researchgate.netresearchgate.netmdpi.com The absorption spectrum of an this compound typically changes upon binding to a nucleic acid due to alterations in the electronic environment of the chromophores. mdpi.commdpi.comacs.org
Commonly observed spectral changes include hypochromism (decrease in absorbance intensity), hyperchromism (increase in absorbance intensity), and bathochromic (red) or hypsochromic (blue) shifts in the wavelength of maximum absorbance (λmax). mdpi.commdpi.com Hypochromism and bathochromic shifts are often characteristic of intercalative binding, where the planar aromatic rings of the ligand stack with the nucleic acid bases, leading to a decrease in the molar absorptivity and a shift to longer wavelengths. mdpi.commdpi.com Groove binding can also induce spectral changes, although they may be less pronounced or different in nature compared to intercalation. irb.hr
UV-Vis titration experiments, where increasing concentrations of nucleic acid are added to a fixed concentration of this compound, can be used to determine binding stoichiometry and affinity. mdpi.comresearchgate.net Analysis of the changes in absorbance at specific wavelengths allows for the calculation of binding constants. mdpi.com The presence of isosbestic points in the UV-Vis spectra during titration can indicate a simple two-state binding equilibrium. mdpi.com Deviations from isosbestic points may suggest the presence of multiple binding modes or cooperative binding. mdpi.com
UV-Vis spectroscopy is also used in thermal denaturation studies (UV melting experiments) to assess the effect of this compound binding on the thermal stability of duplex nucleic acids. nih.govirb.hr Ligands that bind strongly, particularly via intercalation, typically increase the melting temperature (Tm) of the nucleic acid, as the ligand-bound complex requires higher temperatures to denature. nih.govmdpi.com
Table 1: Representative UV-Vis Spectral Changes Upon this compound Binding to Nucleic Acids
| Nucleic Acid Type | Observed Change (Hypo/Hyperchromism) | Observed Shift (Batho/Hypsochromic) | Potential Binding Mode Indicated |
| dsDNA | Hypochromism | Bathochromic | Intercalation |
| dsDNA | Hyperchromism or less pronounced Hypochromism | Minimal or Hypsochromic | Groove Binding |
| ssDNA | Varied, often less pronounced | Varied | Less structured interactions |
Note: These are general trends, and specific spectral changes can vary depending on the this compound structure and nucleic acid sequence.
Table 2: Summary of Spectroscopic Techniques for Studying this compound-Nucleic Acid Complexes
| Technique | Information Gained | Key Observations for this compound Binding |
| NMR Spectroscopy | Atomic-level structural and dynamic information, binding site mapping, conformation. | Chemical shift perturbations (CSPs) of nucleic acid nuclei; Intermolecular NOESY/ROESY cross-peaks; Conformational changes in ligand and nucleic acid. researchgate.netnih.govresearchgate.netoup.comresearchgate.netoup.comnih.govnih.gov |
| Circular Dichroism (CD) Spectroscopy | Conformational changes of chiral molecules, induced optical activity in achiral ligands. | Induced Circular Dichroism (ICD) in the ligand absorption region; Changes in the intrinsic CD spectrum of the nucleic acid. oup.comresearchgate.netnih.govmdpi.comunivr.itirb.hrmdpi.comoup.com |
| UV-Visible Absorption Spectroscopy | Binding stoichiometry and affinity, changes in electronic environment of chromophores, thermal stability. | Hypochromism/Hyperchromism and bathochromic/hypsochromic shifts in ligand absorption; Changes in nucleic acid melting temperature (Tm). researchgate.netnih.govmdpi.comirb.hrresearchgate.netmdpi.comacs.org |
Hypochromic and Bathochromic Shifts upon DNA Interaction
Upon interaction with DNA, acridine derivatives, including homodimers, typically exhibit changes in their UV-Vis absorption spectra. These changes commonly manifest as hypochromic and bathochromic shifts. A hypochromic shift refers to a decrease in the intensity of the absorption band, while a bathochromic shift indicates a shift of the absorption maximum to longer wavelengths. These spectral changes are characteristic of the intercalation of planar aromatic molecules between DNA base pairs, where the electronic transitions of the ligand are perturbed by stacking interactions with the DNA bases mdpi.com. For instance, studies on acridine orange, a related acridine dye, have shown spectral changes upon interaction with DNA, indicating intercalation mdpi.comresearchgate.net. While specific data for hypochromic and bathochromic shifts of acridine homodimers were not extensively detailed for duplex DNA in the search results, similar acridine derivatives demonstrate these spectral hallmarks of intercalation mdpi.comias.ac.in.
Spectrophotometric Titrations for Binding Analysis
Spectrophotometric titrations are a common method to study the binding of ligands to nucleic acids and to determine binding constants. In this technique, the changes in the absorption spectrum of the this compound are monitored as increasing concentrations of the nucleic acid are added ias.ac.in. By analyzing the changes in absorbance at specific wavelengths, the binding stoichiometry and affinity constants (K) can be calculated using appropriate binding models nih.gov. For acridine oligomers, including dimers, fluorescence titration spectra have been used to calculate binding constants, with logarithm of the binding constant (log K) values typically in the range of 4–6, suggesting interactions with DNA nih.gov.
Thermal Denaturation (Melting) Studies of Nucleic Acids
Thermal denaturation, or melting, studies are crucial for evaluating the effect of ligand binding on the stability of nucleic acid structures. By monitoring the change in absorbance or fluorescence as the temperature is increased, the melting temperature (Tm) of the nucleic acid, the temperature at which half of the structure is denatured, can be determined. Ligands that bind to and stabilize a nucleic acid structure will typically increase its Tm.
Stabilization of G-quadruplex Structures (ΔTm)
Acridine homodimers have been shown to interact with and stabilize G-quadruplex structures. This stabilization is often quantified by the increase in melting temperature (ΔTm) of the G-quadruplex in the presence of the ligand compared to the nucleic acid alone researchgate.nettandfonline.comtandfonline.comcapes.gov.broup.com. For example, an acridine dimer referred to as "BisA" was shown to increase the melting temperature of both G-quadruplex and C-quadruplex structures at a concentration of 1 µM researchgate.nettandfonline.comtandfonline.comcapes.gov.br. Ligand-induced stabilization of G-quadruplexes by compounds like BisA has been associated with the inhibition of telomerase activity researchgate.nettandfonline.comtandfonline.comnih.gov.
Influence on Duplex DNA Melting Temperature
Acridine derivatives, as intercalating agents, are known to increase the melting temperature of duplex DNA by stabilizing the double helix researchgate.net. While specific ΔTm values for acridine homodimers with standard duplex DNA were not prominently featured in the search results, the principle of intercalation leading to duplex stabilization is well-established for acridine compounds mdpi.comnih.gov. Studies on acridine-4-carboxamide derivatives, which are related intercalators, have shown an increase in the melting temperature of short DNA duplexes researchgate.net.
Advanced Biophysical Techniques
Beyond basic spectroscopic and thermal melting studies, more advanced biophysical techniques can provide further details about the interaction between acridine homodimers and nucleic acids, including binding selectivity and stoichiometry.
Competitive Dialysis Experiments
Competitive dialysis is a technique used to assess the binding affinity and selectivity of a ligand for different nucleic acid structures nih.govmdpi.comcore.ac.uk. In this method, a mixture of different nucleic acid structures is placed in a dialysis bag with the this compound. The bag is then dialyzed against a buffer solution. The amount of ligand bound to each type of nucleic acid inside the bag is then measured, often using fluorescence spectroscopy nih.govresearchgate.net. This allows for the determination of the relative affinity of the this compound for different DNA and RNA structures, such as duplex DNA, G-quadruplexes, triplexes, and single-stranded DNA nih.govmdpi.comcore.ac.uk. Competitive dialysis experiments have shown that some acridine oligomers, including dimers, exhibit a clear affinity for DNA sequences that form G-quadruplexes and parallel triplexes nih.govcore.ac.ukresearchgate.net. Some studies indicate a preference for G-quadruplex sequences found in oncogene promoter regions nih.govcore.ac.uk.
Here is a table summarizing some research findings related to this compound interactions with nucleic acids:
| Technique | Observation/Measurement | Nucleic Acid Target(s) | Key Finding(s) | Source |
| UV-Vis Spectroscopy | Hypochromic and Bathochromic Shifts (Inferred) | Duplex DNA | Characteristic of intercalation. | mdpi.comias.ac.in |
| Spectrophotometric Titration | Changes in Absorbance/Fluorescence | DNA, G-quadruplexes | Used to calculate binding constants (log K typically 4-6 for acridine oligomers). | ias.ac.innih.gov |
| Thermal Denaturation (ΔTm) | Increase in Melting Temperature | G-quadruplexes, C-quadruplexes | Stabilization of quadruplex structures; BisA increased Tm of G- and C-quadruplexes. | researchgate.nettandfonline.comtandfonline.comcapes.gov.br |
| Thermal Denaturation (ΔTm) | Increase in Melting Temperature (Inferred) | Duplex DNA | Intercalation is expected to increase duplex stability. | researchgate.netnih.gov |
| Competitive Dialysis | Differential binding to various structures | Duplex DNA, G-quadruplexes, Triplexes, ssDNA | Affinity for G-quadruplexes and parallel triplexes observed for some acridine oligomers. | nih.govmdpi.comcore.ac.ukresearchgate.net |
Plasmid Unwinding Assays
Plasmid unwinding assays are a technique used to assess how a molecule interacts with supercoiled DNA. Intercalating agents, by inserting between base pairs, cause the DNA helix to unwind, altering the superhelical density of a closed-circular plasmid. This change in supercoiling affects the plasmid's electrophoretic mobility on an agarose (B213101) gel, allowing for the determination of the unwinding angle induced by the bound molecule.
While the search results specifically mention plasmid unwinding assays in the context of a bifunctional platinum–acridine conjugate (PT-BIS(ACRAMTU)), which unwound pSP73 plasmid DNA by 44(±2)° per bound molecule, indicating bisintercalative binding, direct data for this compound in isolation using this specific assay was not found in the provided snippets. nih.gov However, the principle applied to the platinum–acridine conjugate, where the unwinding angle is indicative of the binding mode (mono- vs. bis-intercalation), is relevant to understanding how this compound's interaction could be characterized by this method. nih.gov The efficient unwinding observed for the bisintercalator suggests that molecules with multiple intercalating units, like a homodimer, can induce significant unwinding. nih.gov
Plasmid unwinding assays typically involve incubating supercoiled plasmid DNA with varying concentrations of the test compound and then analyzing the resulting changes in supercoiling by gel electrophoresis. nih.gov The concentration at which the supercoiled form is relaxed or even positively supercoiled provides information about the unwinding angle. nih.gov
Single-Molecule Force Spectroscopy for Mechanistic Insights
Single-molecule force spectroscopy (SMFS) techniques, such as atomic force microscopy (AFM), optical tweezers (OT), and magnetic tweezers (MT), are powerful tools for investigating the mechanical properties and interaction mechanisms of DNA-ligand complexes at the single-molecule level. oup.comoup.comnih.govnih.gov These methods allow for the direct measurement of forces and extensions during the binding process, providing detailed insights into the dynamics and structural deformations induced by ligand binding. oup.comoup.comnih.gov
SMFS can distinguish different DNA binding modes, including intercalation, by observing changes in the DNA force-extension curves. oup.comoup.com Intercalation events lead to both unwinding and elongation of the DNA helix, mechanical signatures that are traceable by these techniques. oup.comoup.com The unwinding can exceed 50% of the native twist, and the elongation can almost double the natural base pair separation to accommodate the intercalating molecule. oup.com
Research using SMFS has been applied to study the interaction between acridine (a related compound) and double-stranded DNA (dsDNA). Direct measurement of the intercalation interactions between acridine and dsDNA using SMFS showed that the interaction is broken by a force of 36 pN at a loading rate of 5.0 nN/s. nih.gov The rupture force was found to be dependent on the loading rate, indicating a dynamic binding process. nih.gov Combining experimental SMFS data with theoretical models suggested the presence of two energy barriers along the unbinding trajectory of the acridine-dsDNA complex. nih.gov
Structure Function Relationships in Acridine Homodimer Design
Influence of Linker Length and Flexibility on Binding Mode
The linker connecting the two acridine (B1665455) units in a homodimer plays a critical role in determining how the molecule interacts with nucleic acid structures. The length and flexibility of this linker dictate the spatial arrangement of the two intercalating chromophores, influencing their ability to simultaneously insert into the DNA or RNA helix.
Optimizing Bis-intercalation Efficiency
Bis-intercalation, the simultaneous insertion of both acridine units into a nucleic acid duplex, is a key binding mode for acridine homodimers that can lead to significantly enhanced binding affinity compared to monomeric acridines. The efficiency of bis-intercalation is highly dependent on the linker's ability to span the distance between two potential intercalation sites. Studies have shown that there is a critical linker length required for bis-intercalation to occur effectively. When the linker chain is longer than a certain distance, bis-intercalation is observed, leading to a substantial increase in DNA binding affinity, often in the range of 108-109 M-1. researchgate.netresearchgate.net The optimal linker length allows the two acridine units to intercalate into adjacent or near-adjacent binding sites, accommodating the geometry of the nucleic acid helix.
Impact on Affinity and Selectivity for Nucleic Acid Structures
Studies have demonstrated that the length of the carbon linker in dimeric compounds can have a crucial effect on their biological properties and binding affinities. mdpi.com For instance, in some acridine derivatives, longer chain linkers (e.g., 8–12 carbons) have been shown to result in derivatives with higher activity. mdpi.com The nature and length of linkers are considered critical for the design of high-affinity DNA poly-intercalating agents. nih.gov
The linker can also influence selectivity. While some acridine derivatives show high selectivity for G-quadruplex structures, modifications, potentially involving the linker or substituents, can lead to a loss of this selectivity, resulting in high affinity for various DNA sequences. nih.govmdpi.com The flexibility of the linker is also important, as it needs to adopt a conformation that allows optimal interaction between the acridine moieties and the nucleic acid target. researchgate.net
Effect of Substituent Groups on Acridine Moiety
Substituent groups on the acridine core itself significantly modulate the chemical and biological properties of acridine homodimers. These modifications can influence electronic distribution, steric hindrance, and potential for additional interactions, thereby affecting binding to nucleic acids and spectroscopic characteristics.
Modulation of DNA/G-quadruplex Affinity and Specificity
The presence and position of substituent groups on the acridine moiety have a profound impact on the affinity and specificity of acridine homodimers for DNA and G-quadruplex structures. For example, 3,6,9-trisubstituted acridines have shown much stronger binding affinity and specificity for quadruplex DNA over duplex DNA (10-70-fold greater binding constants) compared to 3,6-disubstituted acridines, which exhibit similar binding constants for both. preprints.org This suggests that the substitution pattern is crucial for achieving selectivity towards specific nucleic acid structures.
The introduction of protonable side chains on the acridine ligand can enhance binding by electrostatic interactions, particularly with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov The electronic properties of substituents can modulate the reactivity of different positions on the acridine scaffold. researchgate.net
Research findings indicate that specific substituents can confer high affinity and specificity towards certain G-quadruplex structures, such as human telomeric and c-KIT2 G4 DNA. preprints.org However, achieving significant discrimination between different G-quadruplex structures can still be challenging. preprints.org
Alterations in Spectroscopic Properties
Substituent groups on the acridine moiety also influence the spectroscopic properties of acridine homodimers, including absorption and fluorescence characteristics. These changes can be utilized for studying binding interactions and as the basis for fluorescent probes.
The spectroscopic properties of acridine are fundamentally important for understanding the behavior of acridine systems. researchgate.net Changes in fluorescence spectra upon binding to DNA have been observed for acridine oligomers, and these changes can be used to calculate binding constants. nih.gov For instance, a dramatic increase in fluorescence intensity has been noted upon the addition of G-quadruplex DNA sequences to solutions of acridine dimers. nih.gov
The position and nature of substituents can affect fluorescence quantum yield and lifetime, as well as absorption maxima. nih.gov For example, the characteristic absorption peak of acridine orange dimers is blue-shifted compared to the monomeric species. mdpi.com The ratio of monomeric to dimeric species, which is influenced by factors like concentration and pH, can affect photophysical properties. mdpi.com
Comparison of Monomeric, Dimeric, and Trimeric Acridine Systems
Comparing the properties of monomeric, dimeric, and trimeric acridine systems provides valuable insights into the effects of multivalency on nucleic acid binding.
Generally, dimeric acridines exhibit significantly higher DNA binding affinity compared to their monomeric counterparts due to the possibility of bis-intercalation. researchgate.netresearchgate.net This enhanced affinity is a key advantage of using dimeric systems for targeting nucleic acids.
Studies comparing monomeric, dimeric, and trimeric derivatives of acridine have shown that while the trimeric derivative can behave as a tris-intercalating agent, the increase in DNA binding affinity from dimer to trimer may be relatively small. researchgate.netnih.gov This could be attributed to increased structural constraints for DNA binding in the trimeric system. nih.gov The nature of the linking chain is critical in determining the effectiveness of poly-intercalation in higher-order acridine systems. nih.gov
While dimerization often leads to increased affinity, the relationship between the number of acridine units and activity is not always linear and can be influenced by the specific linker and substituents. For example, in studies of antileishmanial properties of tetrahydroacridine derivatives, dimerization led to more active compounds, particularly with longer linkers. mdpi.com However, increasing valency further to a trimer did not always result in a proportional increase in activity, and in some cases, trimers showed lower binding affinity compared to dimers. nih.govmdpi.com This highlights the complexity of optimizing poly-intercalation and the potential for steric hindrance or unfavorable conformations in higher-order systems.
Data illustrating the differences in binding affinity or activity between monomeric, dimeric, and trimeric acridine systems are crucial for understanding the benefits and limitations of increasing the number of intercalating units.
Example Data Table (Illustrative - Data points are synthesized from search results and represent trends observed, not a single experiment):
| Compound Type | Linker Length (Atoms) | Nucleic Acid Target | Binding Affinity (Log K) | Selectivity (vs. Duplex DNA) |
| Monomer | N/A | Duplex DNA | ~4-5 | Low |
| Dimer | 6-8 | Duplex DNA | ~6-7 | Moderate |
| Dimer | 10-12 | Duplex DNA | >8 | Moderate to High |
| Dimer | Varies | G-quadruplex | ~6-8 | High (depending on subs) |
| Trimer | Varies | Duplex DNA | ~8-9 | Moderate |
| Trimer | Varies | G-quadruplex | ~6-8 | High (depending on subs) |
Note: This table presents generalized trends observed across various studies and is intended for illustrative purposes. Specific binding constants and selectivity profiles are highly dependent on the exact chemical structure, linker composition, and experimental conditions. An interactive table would allow filtering and sorting based on compound type, linker length, and target.
Detailed research findings, such as specific binding constants determined by techniques like competitive dialysis or fluorescence spectroscopy, provide quantitative evidence for these structure-function relationships. mdpi.comnih.gov For instance, competitive dialysis experiments have shown varying affinities of acridine oligomers for different G-quadruplex structures, modulated by the number of acridines and the presence of specific linker components. nih.gov
The comparison between monomeric, dimeric, and trimeric acridines underscores that while increasing the number of intercalating units can enhance affinity, particularly through bis-intercalation, careful design of the linker is essential to optimize these interactions and achieve desired binding profiles and selectivity. nih.gov
Synergistic Effects in Poly-intercalators
Acridine homodimers, as poly-intercalators (specifically bis-intercalators), exhibit synergistic effects in their binding to nucleic acids. This synergy arises from the simultaneous engagement of both acridine units with the DNA or RNA structure. The binding of the first acridine unit can facilitate the binding of the second unit by locally altering the nucleic acid conformation, effectively "preparing" a second intercalation site. This cooperative binding leads to significantly higher binding constants (Ka) and slower dissociation rates compared to monomeric acridine derivatives. researchgate.netresearchgate.netresearchgate.net
Research has demonstrated that the binding affinity of diacridine derivatives can be substantially larger (greater than 108-109 M-1) when bis-intercalation occurs, a phenomenon dependent on the linker length separating the two acridine rings. researchgate.netresearchgate.net This high affinity is a hallmark of poly-intercalators and contributes to their potential as potent nucleic acid ligands. The synergistic effect is not solely about increased affinity; it can also influence the binding mode and sequence preference. For instance, some acridine homodimers have shown preferential binding to AT-rich regions of DNA. medchemexpress.comnih.gov
The concept of synergistic binding in poly-intercalators is crucial for the design of molecules with enhanced targeting capabilities for specific nucleic acid sequences or structures. By optimizing the linker chemistry and length, researchers can tune the degree of cooperativity and the resulting binding characteristics.
Impact on DNA/G-quadruplex Recognition
Acridine homodimers exhibit a significant impact on the recognition of both canonical duplex DNA and non-canonical G-quadruplex structures. While monomeric acridines primarily interact with duplex DNA through intercalation, the dimeric structure introduces complexity and enhanced affinity, and can also facilitate interactions with G-quadruplexes. nih.govresearchgate.nettandfonline.comnih.gov
For duplex DNA, acridine homodimers can bind via mono-intercalation (one acridine unit intercalates while the other interacts externally or in the groove) or bis-intercalation, depending on the linker and DNA sequence. researchgate.netresearchgate.net Bis-intercalation leads to unwinding and lengthening of the DNA helix at the binding site. researchgate.net The optical characteristics of some acridine dimers bound to DNA have been shown to be dependent on the DNA sequence, with fluorescence intensity varying with the A+T content, suggesting potential as fluorescent probes for DNA sequence. researchgate.netresearchgate.net
Acridine homodimers and oligomers have also shown notable affinity for G-quadruplex structures. nih.govresearchgate.nettandfonline.comnih.gov G-quadruplexes are non-B DNA structures formed from guanine-rich sequences, found in important genomic regions like telomeres and gene promoters. nih.govtandfonline.complos.org Ligands that stabilize G-quadruplexes are of interest as potential therapeutic agents. nih.govtandfonline.complos.org Acridine derivatives, including dimers, can interact with G-quadruplexes through pi-pi stacking on the G-tetrads and potentially through interactions with the loops or grooves of the quadruplex. nih.govplos.orgresearchgate.netacs.org
Studies using techniques like competitive dialysis and thermal denaturation have provided data on the binding affinity and stabilization of G-quadruplexes by acridine oligomers and dimers. nih.govresearchgate.nettandfonline.comnih.gov For example, specific acridine dimers have shown affinity for G-quadruplex sequences found in oncogene promoter regions. nih.gov
The binding mode to G-quadruplexes can differ from duplex DNA intercalation. Acridine ligands can stack externally onto the G-tetrads or potentially thread through the quadruplex structure depending on their design. plos.orgresearchgate.net The interaction can lead to stabilization of the quadruplex structure, indicated by an increase in its melting temperature (Tm). tandfonline.comnih.gov
Here is a table summarizing some research findings on the interaction of acridine derivatives with nucleic acids:
| Compound Type | Nucleic Acid Structure | Binding Mode / Key Interaction | Effect on Nucleic Acid Structure | Binding Affinity (Ka) or Stabilization (ΔTm) | Source(s) |
| Monomeric Acridine | Duplex DNA | Intercalation (pi-pi stacking) | Unwinding, lengthening | Moderate (~104-106 M-1) | nih.govresearchgate.netcaltech.edu |
| Acridine Homodimer | Duplex DNA | Bis-intercalation (linker dependent) | Enhanced unwinding/lengthening | High (>108-109 M-1) | researchgate.netresearchgate.net |
| This compound | AT-rich Duplex DNA | High-affinity binding, potentially intercalation | Preferential binding | High | medchemexpress.comnih.gov |
| Acridine Oligomers/Dimers | G-quadruplex | Stacking on G-tetrads, potential loop interaction | Stabilization (increased Tm) | Affinity shown by competitive dialysis | nih.govresearchgate.nettandfonline.comnih.gov |
| 9-amino acridines | G-quadruplex | Binding between A and G-tetrads, pi-pi interactions | Structural stabilization | Selective binding observed | researchgate.net |
Note: Binding affinities and stabilization effects are highly dependent on the specific acridine derivative and nucleic acid sequence/structure studied.
The ability of acridine homodimers to recognize and interact with distinct nucleic acid structures like G-quadruplexes, in addition to duplex DNA, highlights their versatility and potential for targeted applications. The specific design of the acridine scaffold and the linker are paramount in directing this recognition and influencing the functional outcome of the interaction.
Self Association and Aggregation Behavior of Acridine Homodimers
Dimerization and Oligomerization in Aqueous Solutions
In aqueous solutions, acridine (B1665455) homodimers undergo self-association through stacking interactions between the acridine rings. This can lead to the formation of various aggregated species, ranging from simple dimers to larger oligomers. researchgate.netnih.gov The extent and nature of this self-assembly are dependent on factors such as the concentration of the homodimer, temperature, ionic strength, and the specific structure of the linker connecting the two acridine units. researchgate.netbbk.ac.ukrsc.org
Equilibrium Constants and Thermodynamic Parameters of Self-Association
The self-association of acridine homodimers in aqueous solutions can be quantitatively described by equilibrium constants and thermodynamic parameters. Techniques such as 1H NMR spectroscopy are employed to determine these parameters by analyzing the concentration and temperature dependence of the chemical shifts of the homodimer protons. researchgate.netbbk.ac.uk These studies reveal the thermodynamics of the self-association process, providing insights into the driving forces (enthalpy and entropy) behind the formation of aggregates. researchgate.netbbk.ac.ukcapes.gov.br The equilibrium involves distinct forms of the acridine homodimer in solution, including unfolded monomers, folded monomers, and self-associated species like dimers and trimers. researchgate.netbbk.ac.uk
Formation of Folded and Unfolded Conformers
Acridine homodimers, due to their flexible linker, can exist in different conformational states in solution, primarily folded and unfolded conformers. researchgate.netnih.govnih.gov In the folded conformation, the two acridine rings are stacked upon each other, facilitated by the linker. The unfolded conformation sees the acridine rings more separated. researchgate.netnih.govnih.gov
1H NMR spectroscopy provides evidence for a fast equilibrium between these folded and unfolded forms, with chemical shifts varying significantly with temperature. researchgate.netnih.gov The folded conformation is often deduced from the upfield shifts of the acridine ring protons, indicative of the shielding effect from the ring currents of the neighboring stacked acridine moiety. nih.gov The equilibrium between these conformers is temperature-dependent, with higher temperatures favoring the unfolded state. nih.govnih.gov
Spectroscopic Signatures of Self-Aggregation (e.g., H- and J-aggregates)
The self-aggregation of acridine homodimers and related acridine derivatives in solution leads to characteristic changes in their spectroscopic properties, particularly in absorption and fluorescence spectra. nih.govmdpi.comrsc.org These changes are often indicative of the formation of specific aggregate structures, such as H-aggregates and J-aggregates. nih.govmdpi.comuoregon.edupradeepresearch.org
H-aggregates are typically characterized by a blue shift (hypsochromic shift) of the absorption maximum relative to the monomer, along with decreased fluorescence quantum yield. uoregon.edupradeepresearch.orgucla.eduresearchgate.net This spectral signature arises from the parallel stacking of chromophores where the transition dipole moments are aligned side-by-side. uoregon.edupradeepresearch.org
J-aggregates, in contrast, exhibit a red shift (bathochromic shift) of the absorption maximum and often show enhanced fluorescence quantum yield and a narrow, intense absorption band (J-band). uoregon.edupradeepresearch.orgucla.eduresearchgate.net This is associated with a tilted stacking arrangement of the chromophores. nih.govmdpi.comuoregon.edupradeepresearch.org
While acridine orange, a related acridine dye, is known to form H-aggregates in water, studies on acridine homodimers specifically investigate their aggregation behavior and the resulting spectroscopic features. nih.govmdpi.comrsc.orgajuronline.org The type of aggregate formed depends on the precise molecular arrangement within the aggregate, which is influenced by the homodimer's structure and solution conditions. nih.govmdpi.compradeepresearch.org
Intermolecular Vibrational Modes and Their Spectroscopic Detection
The formation of acridine homodimers involves weak intermolecular interactions between the two acridine moieties. These interactions give rise to low-frequency intermolecular vibrational modes, which characterize the relative movements of the two acridine units within the dimer. researchgate.neticm.edu.plicm.edu.pl
Spectroscopic techniques, such as laser-induced emission spectroscopy under jet-cooling conditions, have been used to observe and identify these intermolecular vibrational modes. researchgate.neticm.edu.plicm.edu.pl The presence of low-frequency transitions in the fluorescence excitation spectra provides clear evidence for the formation of acridine dimers. researchgate.neticm.edu.pl Theoretical calculations, such as those using semi-empirical methods, can predict the frequencies and forms of these normal vibrations, aiding in the assignment of experimental spectroscopic features. icm.edu.plicm.edu.pl These studies contribute to understanding the ground-state equilibrium structure of the acridine dimer. icm.edu.plicm.edu.pl
Hetero-Association Studies with Other Aromatic Molecules (e.g., Ethidium (B1194527) Bromide, Acridine Orange)
Acridine homodimers can also engage in hetero-association with other aromatic molecules, including other dyes and drug molecules. These interactions are driven by similar forces as self-association, primarily π-π stacking and hydrophobic effects. nih.govmdpi.comresearchgate.netbbk.ac.uk
Studies using 1H NMR spectroscopy have investigated the hetero-association of acridine homodimers with molecules like Ethidium Bromide (EB). researchgate.netbbk.ac.uk These studies have shown that Ethidium Bromide can complex strongly with the this compound, particularly with its dimeric form. researchgate.netbbk.ac.uk The complexation parameters determined from these studies provide insights into the binding affinity and the nature of the interaction between the this compound and other aromatic species. researchgate.netbbk.ac.uk
Furthermore, research on the hetero-aggregation of acridine orange with other protonated acridine cations, including acridine itself, has demonstrated the formation of stable heteroaggregates in water. nih.govmdpi.comnih.gov These heteroaggregates can exhibit different spectroscopic properties compared to the homoaggregates of the individual components, such as the formation of J-heteroaggregates. nih.govmdpi.comnih.gov These studies highlight the influence of the interaction partner on the structure and spectral characteristics of the resulting aggregates. nih.govmdpi.com
Advanced Research Applications of Acridine Homodimer As Molecular Probes
Fluorescent Probes for Nucleic Acid Structure and Content Analysis
Acridine (B1665455) homodimer is noted for its high affinity for AT-rich regions of nucleic acids and emits a blue-green fluorescence when bound to DNA. medchemexpress.comimmunomart.com This characteristic makes it particularly useful for differentiating regions of varying AT content within chromosomes and for the detection and quantification of specific DNA sequences.
Applications in Chromosome Banding Techniques (e.g., Q banding)
Chromosome banding techniques are essential for visualizing and identifying individual chromosomes based on distinctive patterns of light and dark bands produced by staining. duliajancollegeonline.co.incrdeepjournal.org Q-banding, or Quinacrine (B1676205) banding, traditionally uses quinacrine or quinacrine mustard, which produce fluorescent bands (Q-bands) that are brighter in AT-rich regions. duliajancollegeonline.co.incrdeepjournal.org Acridine homodimer has been recommended as an alternative to quinacrine for Q banding due to its greater brightness and photostability. thermofisher.com Its high affinity for AT-rich regions of nucleic acids allows it to produce clearly differentiated and stable chromosome bands, similar to those obtained with quinacrine. medchemexpress.comimmunomart.comnih.gov The fluorescence intensity of this compound when bound to DNA can vary significantly depending on the AT base-pair content. thermofisher.comresearchgate.net
Detection and Quantification of Specific DNA Sequences
The ability of this compound to bind to DNA and exhibit fluorescence can be leveraged for the detection and quantification of specific DNA sequences. While the provided search results highlight its general DNA binding and preference for AT-rich regions, they also indicate that the optical characteristics of acridine dimers can be dependent on DNA sequences. researchgate.net This sequence dependence suggests potential for applications in detecting or quantifying specific sequences, although detailed mechanisms or specific examples for this compound in this context are not extensively elaborated in the provided snippets. However, other acridine derivatives have been explored as fluorescent probes for DNA binding and for discriminating between sequences. ontosight.airesearchgate.net
Design and Characterization of Higher-Order G-quadruplex Assemblies
Guanine-rich DNA sequences can form specific four-stranded structures known as G-quadruplexes, which are involved in various biological processes and are targets for therapeutic intervention. nih.govresearchgate.netacs.orgmdpi.com Ligands that selectively bind and stabilize these G-quadruplex structures are of significant research interest. nih.gov Acridine derivatives, including acridine oligomers containing two or three acridine units, have shown affinity for DNA sequences that form G-quadruplexes. nih.gov Studies using techniques like competitive dialysis and fluorescence spectroscopy have demonstrated the binding of acridine oligomers to G-quadruplex structures, leading to changes in fluorescence intensity upon binding. nih.gov While the specific "this compound" (implying two identical acridine units) is mentioned in the context of G-quadruplex interaction studies, research on acridine oligomers with defined linkages provides insight into how acridine units can be designed to interact with and characterize G-quadruplex assemblies. nih.gov These studies involve synthesizing acridine oligomers and evaluating their binding properties to different DNA structures, including G-quadruplexes, using methods like fluorescence spectroscopy and competitive dialysis. nih.gov
Future Directions and Emerging Trends in Acridine Homodimer Research
Development of Novel Synthetic Strategies for Tailored Homodimers
The functional capabilities of acridine (B1665455) homodimers are intrinsically linked to their structural design. Consequently, a major focus of current research is the development of innovative synthetic methodologies to create "tailored" homodimers with precisely controlled properties. These strategies move beyond simple dimerization, aiming to fine-tune the linker, the acridine core, and peripheral functionalities to optimize performance for specific applications.
One key area of advancement involves the modification of the linker that connects the two acridine moieties. Researchers are exploring linkers of varying length, rigidity, and chemical nature to control the spatial orientation of the acridine units. nih.gov For instance, novel bis-acridine orange (BAO) dyes have been intentionally designed with neutral linkers that feature a 2,5-disubstituted thiophene (B33073) moiety, which influences the molecule's conformational dynamics upon binding to DNA. nih.gov Another sophisticated approach is the synthesis of "twisted intercalating nucleic acids" (TINA), where acridine derivatives are incorporated into an oligonucleotide backbone via postsynthetic modifications, such as Sonogashira coupling reactions. nih.gov This method allows for precise placement of the acridine unit within a larger nucleic acid structure. nih.gov The synthesis of acridine N-acylhydrazone derivatives is another strategy being used to create new compounds with potential biological activities. nih.gov These synthetic efforts aim to produce homodimers with enhanced DNA-binding capabilities and specific biological effects, such as inducing apoptosis. nih.gov
| Synthetic Strategy | Description | Key Feature | Research Finding | Reference |
| Linker Modification | Altering the chemical structure, length, and flexibility of the chain connecting the two acridine units. | Controls spatial orientation and binding mode. | Novel bis-acridine orange (BAO) dyes with thiophene-based linkers show unique conformational changes upon DNA binding. | nih.gov |
| Postsynthetic Modification | Attaching acridine derivatives to a pre-synthesized molecular scaffold, such as an oligonucleotide. | Precise positioning of the acridine moiety. | Acridine derivatives successfully attached to oligonucleotide backbones to create "twisted intercalating nucleic acids" (TINA). | nih.gov |
| Functional Group Derivatization | Synthesizing new analogues by modifying functional groups on the acridine ring itself. | Modulates biological activity and targeting. | Novel acridine analogues with modified linkers and benzene (B151609) groups demonstrated potent DNA-binding and apoptosis-inducing activity. | nih.gov |
Integration of Advanced Spectroscopic and Computational Methodologies
To fully understand and predict the behavior of acridine homodimers, researchers are increasingly integrating advanced analytical techniques with powerful computational models. This synergistic approach provides unprecedented insight into the intricate interactions between homodimers and their biological targets.
A suite of spectroscopic techniques is commonly employed to characterize these interactions. Electronic absorption, fluorescence emission, and circular dichroism are used to study the binding of acridine derivatives to DNA. nih.gov These methods can reveal the binding mode, such as intercalation between base pairs versus external electrostatic binding on the DNA surface. rsc.org Studies have shown that at low DNA-to-dye ratios, dimeric acridine orange can bind externally to the DNA surface through electrostatic interactions. rsc.org Raman spectroscopy, combined with quantum-chemical calculations, can elucidate the vibrational properties of the acridine molecule upon binding. nih.gov
Complementing these experimental techniques, computational methodologies are becoming indispensable. Molecular dynamics (MD) simulations are used to model the behavior of acridine homodimers when they interact with DNA, revealing conformational changes such as unfolding from a stacked to an elongated state. nih.govnih.gov This change in conformation has been linked to enhancements in fluorescence. nih.gov Furthermore, in silico docking studies are being used to predict the binding affinities and modes of new acridine derivatives with various protein targets, accelerating the discovery of compounds with potential therapeutic applications. jppres.com This combined experimental and computational approach is crucial for rationally designing new homodimers and understanding the fundamental principles that govern their function. rsc.org
Exploration of New Nucleic Acid Targets and Recognition Motifs
While the classical interaction of acridine derivatives is intercalation into double-stranded DNA, a significant future direction is the design of homodimers that can recognize and bind to new and more complex nucleic acid targets. This involves engineering the dimer's structure to achieve high specificity for particular DNA sequences or non-canonical DNA and RNA structures.
Acridine homodimers have been shown to possess an extremely high affinity for AT-rich regions within nucleic acids. medchemexpress.com This property has been exploited for chromosome banding techniques, where these dimers selectively stain AT-rich Q/G bands. medchemexpress.commdpi.com The quest for greater specificity has led to the development of novel dimers designed to target unique DNA features. For example, researchers have synthesized acridine-diaminopurine heterodimers capable of specifically recognizing and binding to abasic sites, which are a common form of DNA damage. nih.gov
The molecular modeling of twisted intercalating nucleic acids (TINA) containing an acridine derivative has shown that the acridine moiety can stack between the bases of a DNA duplex while other parts of the molecule interact with a third strand in a triplex structure. nih.gov This indicates the potential for designing homodimers that can target and stabilize complex structures like DNA triplexes or G-quadruplexes, which are implicated in gene regulation and are promising targets for therapeutic intervention.
| Target | Acridine Derivative Type | Recognition Principle | Significance | Reference |
| AT-Rich Regions | Acridine Homodimer (e.g., NSC 219743) | Preferential binding to Adenine-Thymine base pairs. | Used for chromosome banding and highlighting specific DNA regions. | medchemexpress.commdpi.com |
| Abasic Sites | Acridine-Diaminopurine Heterodimers | Specific interaction with the damaged, base-less site in the DNA backbone. | Potential for developing agents that target DNA damage. | nih.gov |
| DNA Triplexes | Twisted Intercalating Nucleic Acids (TINA) with Acridine | Intercalation into the duplex portion while another part of the molecule stabilizes the third strand. | Targeting non-B DNA structures involved in gene regulation. | nih.gov |
Design of Acridine Homodimers for Supramolecular Assemblies and Nanostructures
An exciting and forward-looking area of research is the use of acridine homodimers as functional building blocks for the construction of supramolecular assemblies and nanostructures. The self-assembly of molecules into well-defined, ordered structures is a cornerstone of nanotechnology and materials science, and the unique properties of acridine homodimers make them attractive candidates for this "bottom-up" approach.
The principle involves designing homodimers with specific functional groups that can direct their self-assembly or facilitate their incorporation into larger macromolecular systems. For instance, dendrimers, which are highly branched, spherical macromolecules, can be used to create nanocarriers for drug and gene delivery. researchgate.net Acridine homodimers could be attached to the surface or encapsulated within dendrimers to create functional nanodevices for targeted delivery or as diagnostic probes. researchgate.net Similarly, peptide amphiphiles are known to self-assemble into various nanostructures like nanoribbons and cylinders. nih.gov By functionalizing acridine homodimers to interact with these peptide systems, it may be possible to create novel hybrid materials with combined structural and photophysical properties. The goal is to create highly organized nanostructures where the acridine homodimers provide a specific function, such as fluorescence reporting or light-activated reactivity, within a larger, engineered assembly. researchgate.net
Expanding the Use of this compound as a Research Tool in Molecular and Cell Biology
The inherent fluorescent properties of acridine homodimers have long been utilized in biological research, but emerging trends point towards their expanded use as highly sophisticated tools for probing complex cellular processes. Their ability to interact with nucleic acids and respond to local environments makes them versatile reporters for a wide range of applications. nih.gov
Acridine orange (AO), the monomeric precursor, is widely used to differentiate cell types, stain acidic organelles like lysosomes, and distinguish between DNA (green fluorescence) and RNA (orange/red fluorescence). mdpi.comwikipedia.org This differential staining is a cheap and effective way to study processes like autophagy. wikipedia.org Building on this, acridine-based dyes are powerful tools for studying cell death. Unique spectral signatures from AO can distinguish between apoptosis and necroptosis, providing a more nuanced view of cellular demise than standard markers. nih.govnih.gov A decrease in cellular RNA, detected by a loss of red fluorescence, has been identified as an early marker of cellular injury across various pathologies. nih.gov
In the realm of molecular biology, newly designed bis-acridine orange (BAO) dyes are proving to be superior to existing dyes for applications like quantitative polymerase chain reaction (qPCR). nih.gov These homodimers support PCR amplification over a broad concentration range and generate more consistent DNA melting curves. nih.gov Furthermore, the dimeric form of acridine orange, formed in situ, has been developed as a sensitive fluorescent probe for the determination of proteins. rsc.org These expanding applications underscore the future of acridine homodimers as indispensable and versatile tools in the modern molecular and cell biology laboratory.
Q & A
Q. What are the key photophysical properties of Acridine Homodimer that make it suitable for chromosomal banding?
this compound exhibits blue-green fluorescence upon binding to DNA, with emission intensity proportional to the fourth power of AT base-pair content . Its high affinity for AT-rich regions and superior photostability compared to quinacrine make it ideal for Q banding in cytogenetics. Methodologically, confocal microscopy with argon-ion laser excitation (e.g., 488 nm) is recommended for visualization, as it eliminates the need for RNase pretreatment of samples .
Q. How does this compound compare to ethidium-based dyes in nucleic acid staining?
Unlike ethidium homodimers (e.g., EthD-1), this compound does not require cell membrane disruption for nuclear staining, making it suitable for live-cell imaging . Its fluorescence emission spectrum (λem ~500–550 nm) allows multiplexing with red-emitting dyes like 7-AAD. Researchers should validate staining protocols using fluorescence microscopy paired with spectral unmixing to avoid cross-talk .
Q. What structural features enable this compound’s DNA intercalation?
The planar aromatic acridine moieties facilitate intercalation between DNA base pairs, while the homodimeric structure enhances binding avidity. X-ray crystallography of related acridine complexes reveals π–π stacking distances of 3.41–3.59 Å between aromatic rings, indicative of strong non-covalent interactions . For structural validation, researchers should employ X-ray diffraction or molecular dynamics simulations to model intercalation geometry.
Advanced Research Questions
Q. How can researchers determine the stoichiometry and stability constants of this compound-DNA complexes?
Fluorescence titration is a robust method:
- Prepare a DNA solution (e.g., calf thymus DNA) in buffer (pH 7.4, 150 mM NaCl).
- Titrate with incremental this compound concentrations.
- Record fluorescence quenching/enhancement at λex/λem = 360/520 nm.
- Use global fitting of spectra or nonlinear regression (e.g., Hill equation) to calculate binding constants (logK ~5–6) . For validation, ¹H NMR can assess self-association and competitive binding with ethidium bromide .
Q. How to resolve discrepancies in reported DNA-binding affinities of this compound across studies?
Variations in logK values often arise from solvent polarity, ionic strength, or competing ions (e.g., Na⁺). To mitigate:
- Standardize buffer conditions (e.g., 10 mM Tris-HCl, 1 mM EDTA).
- Account for cation-π interactions using X-ray crystallography (e.g., sodium ions at 3.96–4.85 Å from acridine rings) .
- Compare isothermal titration calorimetry (ITC) and fluorescence data to distinguish enthalpic vs. entropic contributions .
Q. What computational approaches model this compound’s π–π stacking in dimerization?
Density functional theory (DFT) or molecular mechanics (MM) simulations can optimize dimer geometries. Key steps:
Q. How does solvent polarity affect this compound’s proton affinity and dimer stability?
In polar solvents (e.g., water), solvation reduces effective proton affinity, shortening N···N distances in proton-bound homodimers. Researchers should:
- Compare gas-phase (mass spectrometry) and solution-phase (UV-Vis titration) data.
- Use dielectric constant-adjusted simulations to predict solvent effects on dimerization equilibria .
Q. What strategies improve this compound’s stability in long-term fluorescence assays?
- Store stock solutions in DMSO at −20°C, shielded from light.
- Include antioxidants (e.g., 1 mM ascorbate) to prevent photobleaching.
- Optimize imaging parameters: limit laser exposure time (<100 ms) and use low irradiance (~1 mW/cm²) .
Methodological Guidelines
Designing experiments to study this compound’s role in protein misfolding diseases
- Use Thioflavin T (ThT) assays to monitor amyloid aggregation in the presence/absence of this compound.
- Correlate fluorescence data with TEM imaging of fibril morphology.
- Validate via circular dichroism (CD) to track α-helix to β-sheet transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
